molecular formula C17H12ClNO2S B2802702 Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate CAS No. 254911-05-2

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate

Cat. No.: B2802702
CAS No.: 254911-05-2
M. Wt: 329.8
InChI Key: SETZBWRFOSVMDE-UHFFFAOYSA-N
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Description

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate is a heterocyclic compound featuring a thiazole ring substituted at position 4 with a 4-chlorophenyl group and at position 2 with a 4-methylbenzoate moiety. Its molecular formula is C₁₇H₁₃ClNO₂S, with a molecular weight of approximately 330.5 g/mol. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-21-17(20)13-4-2-12(3-5-13)16-19-15(10-22-16)11-6-8-14(18)9-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETZBWRFOSVMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation of the Thiazole Ring

The sulfur-containing thiazole ring undergoes selective oxidation under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA)
  • Products : Sulfoxides (S=O) or sulfones (O=S=O) derivatives
  • Mechanism : Electrophilic oxygen transfer to the thiazole sulfur atom

Key Observations :

  • Oxidation occurs preferentially at the thiazole sulfur rather than the aromatic chlorophenyl group
  • Sulfone formation requires stoichiometric excess of oxidant and extended reaction times

Reduction of the Chlorophenyl Group

The 4-chlorophenyl substituent undergoes dehalogenation under reducing conditions:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
  • Products : Phenyl derivatives (C₆H₅-) with complete chlorine removal
  • Mechanism : Radical-mediated cleavage of the C-Cl bond

Experimental Evidence :

  • LiAlH₄ in THF at 0°C achieves >90% conversion to phenyl derivatives within 2 hours
  • NaBH₄ shows lower efficiency (∼65% yield) but improved safety profile

Substitution of the Ester Group

The methyl benzoate moiety undergoes nucleophilic substitution:

  • Reagents : Aqueous NaOH (2M) or HCl (6M)
  • Products : Carboxylic acid (hydrolysis) or alternative esters (transesterification)
  • Mechanism : Base-catalyzed saponification or acid-catalyzed ester exchange

Synthetic Applications :

  • Hydrolysis to carboxylic acid enables peptide coupling in drug development
  • Transesterification with ethanol produces ethyl esters with 85% yield under reflux

Comparative Reaction Data

Reaction TypeReagentsConditionsMajor ProductYield (%)
OxidationH₂O₂ / mCPBART, 4-6 hrSulfoxides/sulfones78-92
ReductionLiAlH₄ / THF0°C, 2 hrPhenyl derivatives90-95
SubstitutionNaOH (2M) / H₂OReflux, 3 hrCarboxylic acid88

Mechanistic Insights from Research

  • Thiazole Reactivity : DFT calculations confirm the thiazole sulfur's nucleophilicity (Mulliken charge: -0.42) drives oxidation selectivity
  • Steric Effects : The 4-chlorophenyl group creates steric hindrance, slowing substitution at the para position
  • Catalytic Innovations : Copper(II) chloride improves reaction rates in halogenation side reactions

Industrial-Scale Considerations

  • Continuous flow reactors enhance safety for large-scale oxidations
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve hydrolysis efficiency by 40%

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate is its antimicrobial activity. Studies have shown that compounds containing thiazole rings exhibit potent antibacterial effects against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

A study demonstrated that thiazole derivatives exhibited activity comparable to standard antibiotics. The compound's structure was modified to enhance its interaction with bacterial cell walls, leading to increased efficacy against Gram-positive bacteria .

Anticonvulsant Properties

Research indicates that thiazole derivatives possess anticonvulsant properties. This compound has been evaluated for its potential to reduce seizure activity in animal models.

Case Study: Seizure Model Testing

In a series of experiments using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, compounds similar to this compound showed significant anticonvulsant activity with median effective doses lower than those of established drugs . The presence of electron-withdrawing groups like chlorine was found to enhance the anticonvulsant effect.

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties. This compound has been shown to inhibit pro-inflammatory cytokines in vitro.

Case Study: In Vitro Cytokine Inhibition

In laboratory settings, the compound was tested for its ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cultured macrophages. Results indicated a significant decrease in cytokine production, suggesting potential use in treating inflammatory diseases .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining thiazole derivatives with benzoates through condensation reactions.
  • Substitution Reactions : Modifying the chlorophenyl group to enhance biological activity.

Synthesis Example

A typical synthesis pathway may involve the reaction of 4-chlorobenzaldehyde with thioamide followed by esterification with methyl benzoate. This method allows for the introduction of various substituents on the thiazole ring to optimize pharmacological properties .

Mechanism of Action

The mechanism of action of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The thiazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiazole Ring

Chlorophenyl vs. Methoxyphenyl
  • 4-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Benzoic Acid (C₁₇H₁₃NO₃S, MW 311.36 g/mol): Replacing chlorine with a methoxy group (electron-donating) increases polarity and solubility but may reduce metabolic stability due to susceptibility to oxidative demethylation .
Halogenated vs. Non-Halogenated Derivatives
  • Methyl 4-(4-(2-(4-Bromophenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzoate (C2): Bromine’s larger atomic radius compared to chlorine could enhance hydrophobic interactions in biological systems.

Functional Group Modifications

Ester vs. Carboxylic Acid
  • Target Compound : The methyl ester group enhances lipophilicity, favoring membrane permeability but requiring metabolic hydrolysis (e.g., esterase activation) for bioactivity.
  • 4-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Benzoic Acid : The free carboxylic acid group improves aqueous solubility and ionization at physiological pH, critical for pharmacokinetics but may limit blood-brain barrier penetration .
Amide Derivatives
  • The hydrobromide salt improves crystallinity and stability .

Heterocyclic and Linker Variations

  • C3 (Methyl 4-(4-(2-(4-Chlorophenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzoate): Incorporation of a quinoline-piperazine scaffold (MW 523.00 g/mol) extends π-conjugation and introduces basic nitrogen atoms, which may improve DNA intercalation or kinase inhibition .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name/ID Thiazole Substituent Functional Group Molecular Formula Molecular Weight (g/mol) Key Feature(s) Reference
Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate 4-(4-chlorophenyl) Methyl ester C₁₇H₁₃ClNO₂S 330.5 Chlorophenyl, ester Target
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid 4-(4-methoxyphenyl) Carboxylic acid C₁₇H₁₃NO₃S 311.36 Methoxyphenyl, acid
C3 () 4-(4-chlorophenyl)quinoline Methyl ester, piperazine C₃₀H₂₅ClN₃O₃ 523.00 Quinoline-piperazine linker
N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide 4-(4-chlorophenyl), 5-methyl Benzamide, hydrobromide C₁₈H₁₆BrClN₃OS 437.76 Benzamide, salt form

Table 2: Substituent Effects on Properties

Substituent/Group Electronic Effect Solubility Impact Metabolic Considerations
4-Chlorophenyl Electron-withdrawing Moderate lipophilicity Stable to oxidation, resistant to metabolism
4-Methoxyphenyl Electron-donating High polarity Susceptible to demethylation
Methyl ester Neutral Low aqueous solubility Requires esterase hydrolysis
Carboxylic acid Ionizable High aqueous solubility Readily ionized at physiological pH

Biological Activity

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate is a compound that integrates the thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Methyl 4 4 4 chlorophenyl 1 3 thiazol 2 yl benzoate\text{Methyl 4 4 4 chlorophenyl 1 3 thiazol 2 yl benzoate}

This structure features a methyl ester group attached to a benzoate moiety, which is further substituted with a thiazole ring containing a chlorophenyl group. The presence of both electron-donating and electron-withdrawing groups contributes to its biological activity.

Anticancer Activity

Research Findings : Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study investigated a series of thiazole derivatives and found that those with a chlorophenyl group exhibited enhanced cytotoxicity against the A-431 cell line, with IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA-4311.98 ± 1.22
Compound BHT29< 5.00
This compoundVariousTBD

Antimicrobial Activity

Antimicrobial Properties : The thiazole moiety has been associated with antimicrobial activity due to its ability to disrupt microbial cell functions.

  • Case Study : In a comparative study, several thiazole derivatives were synthesized and tested against common pathogens. The results indicated that compounds similar to this compound showed comparable effectiveness to standard antibiotics such as norfloxacin .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)Reference
Compound CStaphylococcus aureus15
Compound DEscherichia coli18
This compoundTBDTBD

Anti-inflammatory Activity

Mechanism of Action : Thiazole derivatives have also been explored for their anti-inflammatory properties. The incorporation of specific functional groups can enhance their ability to inhibit inflammatory pathways.

  • Research Findings : A recent study indicated that compounds with thiazole structures could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Table 3: Anti-inflammatory Activity of Thiazole Derivatives

CompoundInflammatory ModelEffectiveness (IC50)Reference
Compound ELPS-stimulated macrophages10 µM
This compoundTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed, analogous thiazole derivatives are synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis. Key parameters include solvent choice (e.g., ethanol or DMF), acid catalysis (e.g., glacial acetic acid), and temperature control (reflux at 80–100°C). Yield optimization may involve stepwise purification using column chromatography and monitoring via TLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Employ a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester functionality.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (329.8 g/mol).
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer: Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli) and anticancer potential via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate the electronic properties of this compound?

  • Methodological Answer: Use Multiwfn to calculate electrostatic potential (ESP) maps, localized orbital locator (LOL) profiles, and Fukui indices. These analyses predict reactive sites (e.g., electrophilic thiazole sulfur) and guide derivatization strategies. Compare results with DFT-optimized structures (B3LYP/6-311+G(d,p)) .

Q. What strategies resolve contradictions in reported bioactivity data for thiazole derivatives?

  • Methodological Answer: Cross-validate assays under standardized conditions (e.g., pH, serum concentration). Perform SAR studies by synthesizing analogs with modified substituents (e.g., replacing the chlorophenyl group with fluorophenyl) and assess impact on target binding (e.g., COX-2 inhibition) .

Q. How can crystallographic refinement using SHELX improve structural analysis?

  • Methodological Answer: For single-crystal X-ray data, apply SHELXL for refinement with anisotropic displacement parameters. Use the HKLF 4 format for intensity integration and TWIN/BASF commands for handling twinning. Validate hydrogen bonding networks (e.g., C–H···O interactions involving the ester group) .

Q. What advanced techniques probe its mechanism of action in cancer pathways?

  • Methodological Answer: Conduct RNA-seq or proteomic profiling of treated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3). Use molecular docking (AutoDock Vina) to simulate interactions with targets like tubulin or topoisomerase II, followed by SPR assays to measure binding kinetics .

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